molecular formula C8H8F4N2O B1517259 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine CAS No. 915394-36-4

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine

Cat. No.: B1517259
CAS No.: 915394-36-4
M. Wt: 224.16 g/mol
InChI Key: XDHROHIHKBDPTB-UHFFFAOYSA-N
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Description

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine is a fluorinated pyridine derivative characterized by a tetrafluoropropoxy substituent at the 6-position of the pyridine ring and an amine group at the 3-position. Its molecular formula is C₈H₈F₄N₂O, with a molecular weight of 224.16 g/mol . The tetrafluoropropoxy group introduces significant lipophilicity and electron-withdrawing effects, which may enhance metabolic stability and receptor-binding properties.

Properties

IUPAC Name

6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-2-1-5(13)3-14-6/h1-3,7H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHROHIHKBDPTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915394-36-4
Record name 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine typically involves the following steps:

  • Starting Material: The synthesis begins with 6-chloropyridin-3-amine as the starting material.

  • Fluorination: The chloro group at the 6-position is substituted with a 2,2,3,3-tetrafluoropropoxy group through nucleophilic substitution reactions.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale synthesis techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The amine group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The nitro group, if present, can be reduced to an amine.

  • Substitution: The pyridine ring can undergo electrophilic substitution reactions at different positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxyl derivatives.

  • Reduction Products: Amine derivatives.

  • Substitution Products: Various substituted pyridines.

Scientific Research Applications

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used in the study of biological systems, particularly in the context of fluorinated drug design.

  • Industry: Utilized in the production of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituent Position Fluorine Atoms LogP (Predicted) Solubility Biological Activity
This compound C₈H₈F₄N₂O 224.16 2,2,3,3-Tetrafluoropropoxy 6 4 ~2.5* Moderate Potential 5-HT6 receptor activity
2-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine C₈H₈F₄N₂O 224.16 2,2,3,3-Tetrafluoropropoxy 2 4 ~2.5* Moderate Not reported
6-(Trifluoromethoxy)pyridin-3-amine C₆H₅F₃N₂O 178.11 Trifluoromethoxy 6 3 ~1.7 High Unknown
6-(Perfluoroethyl)pyridin-3-amine C₇H₅F₅N₂ 212.12 Perfluoroethyl 6 5 ~3.0 Low Not reported
2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine C₁₂H₉F₃N₂O 254.21 3-(Trifluoromethyl)phenoxy 2 3 ~3.2 Low Unknown

*LogP values estimated using fragment-based contribution methods.

Positional Isomerism: 6- vs. 2-Substituted Pyridines

The positional isomer 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine shares the same molecular formula and substituent as the target compound but differs in the substituent’s position (2- vs. 6-) . This positional change alters electronic distribution and steric interactions:

  • The 2-position may introduce steric hindrance near the amine, reducing binding affinity.

Substituent Effects: Fluorinated Chains vs. Aromatic Groups

Trifluoromethoxy vs. Tetrafluoropropoxy

6-(Trifluoromethoxy)pyridin-3-amine (MW 178.11) has a smaller substituent with three fluorine atoms, resulting in lower lipophilicity (LogP ~1.7) and higher solubility than the target compound . The shorter chain may reduce metabolic stability compared to the tetrafluoropropoxy group.

Perfluoroethyl Substituent

6-(Perfluoroethyl)pyridin-3-amine (MW 212.12) features a fully fluorinated ethyl chain, increasing LogP (~3.0) and reducing solubility . The additional fluorine atoms enhance electron-withdrawing effects but may limit bioavailability due to excessive lipophilicity.

Aromatic vs. Aliphatic Substituents

2-[3-(Trifluoromethyl)phenoxy]pyridin-3-amine (MW 254.21) incorporates a bulky aromatic substituent, leading to high LogP (~3.2) and low solubility . The phenoxy group may improve π-π stacking in receptor pockets but could hinder membrane permeability.

Pharmacological Implications

  • 5-HT6 Receptor Antagonism : The tetrafluoropropoxy group in Lu AE58054 (a benzylamine derivative) demonstrates high affinity for 5-HT6 receptors, suggesting that the target compound’s pyridine core and substituent orientation may similarly modulate cognitive functions .

Biological Activity

Overview

6-(2,2,3,3-Tetrafluoropropoxy)pyridin-3-amine is a fluorinated organic compound notable for its unique chemical structure and potential biological applications. It features a pyridine ring substituted with a 2,2,3,3-tetrafluoropropoxy group at the 6-position and an amine group at the 3-position. This compound has gained attention in medicinal chemistry and drug design due to its interactions with biological systems.

  • Molecular Weight : 224.1555 g/mol
  • LogD : 1.53
  • CAS Number : 915394-36-4

The biological activity of this compound is largely dependent on its interaction with specific biological targets such as enzymes and receptors. The fluorinated nature of the compound enhances its stability and reactivity, which can lead to various therapeutic effects. The mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways related to cell growth and apoptosis.

Drug Design

The compound is particularly relevant in the context of fluorinated drug design. Fluorinated compounds often exhibit improved pharmacokinetic properties such as increased metabolic stability and enhanced binding affinity to biological targets.

Case Studies

  • Cancer Research : In studies involving cancer cell lines, derivatives of pyridine compounds similar to this compound have shown significant cytotoxic effects. For instance, compounds with similar structures were tested on cisplatin-resistant cancer cell lines like MDA-MB-231 and exhibited reduced cell viability through mechanisms involving DNA damage and apoptosis induction .
  • Fluorinated Drug Development : The incorporation of fluorinated groups has been linked to improved drug-like properties. Research indicates that compounds with a tetrafluoropropoxy moiety can enhance solubility and bioavailability.

Data Table: Biological Activity Summary

Activity AreaFindingsReference
Cancer Cell ViabilitySignificant inhibition in MDA-MB-231 cells
Enzyme InteractionPotential inhibition of metabolic enzymes
Receptor Binding AffinityEnhanced binding due to fluorination

Research Findings

Recent studies highlight that this compound can serve as a valuable building block for synthesizing more complex fluorinated compounds. Its unique substitution pattern contributes to its distinct chemical properties compared to other pyridine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.